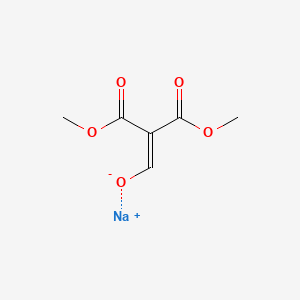

Sodium dimethyl (oxidomethylene)malonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25064-07-7 |

|---|---|

Molecular Formula |

C6H7NaO5 |

Molecular Weight |

182.11 g/mol |

IUPAC Name |

sodium;3-methoxy-2-methoxycarbonyl-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C6H8O5.Na/c1-10-5(8)4(3-7)6(9)11-2;/h3,7H,1-2H3;/q;+1/p-1 |

InChI Key |

GTSNNLKEYYAUGF-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C(=C[O-])C(=O)OC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies Employing Sodium Dimethyl Oxidomethylene Malonate

Generation of the Dimethyl Malonate Enolate

The formation of the dimethyl malonate enolate is the foundational step for its use as a nucleophile. Due to the presence of two electron-withdrawing carbonyl groups, the α-hydrogens of dimethyl malonate are significantly acidic (pKa ≈ 13 in DMSO), facilitating their removal by a variety of bases. pressbooks.publibretexts.orgstackexchange.com The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the two oxygen atoms. libretexts.orgmlsu.ac.inlibretexts.org

Optimized Deprotonation Protocols with Alkali Metal Bases

The choice of base and reaction conditions is critical for the efficient and clean generation of the dimethyl malonate enolate. The goal is to achieve near-quantitative deprotonation without promoting undesirable side reactions. stackexchange.comorganicchemistrytutor.com

Several alkali metal bases are commonly employed, each with specific advantages.

Sodium Methoxide (B1231860) (NaOMe) or Sodium Ethoxide (NaOEt) : Alkoxides are the conventional bases for deprotonating malonic esters. masterorganicchemistry.com To prevent transesterification, the alkoxide used should match the ester group (i.e., sodium methoxide for dimethyl malonate). libretexts.orglibretexts.orglibretexts.org These bases are strong enough to deprotonate the relatively acidic malonate while being easy to handle. stackexchange.comopenstax.org The reaction is typically performed in the corresponding alcohol as a solvent (e.g., methanol (B129727) for NaOMe). pressbooks.publibretexts.org

Sodium Hydride (NaH) : As a powerful, non-nucleophilic base, sodium hydride is highly effective for irreversible deprotonation. nih.gov It is often used in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govprepchem.com The reaction produces hydrogen gas, which must be safely vented.

Lithium Diisopropylamide (LDA) : LDA is a very strong, sterically hindered base that ensures rapid and complete conversion to the enolate at low temperatures (e.g., -78 °C). pressbooks.publibretexts.orglumenlearning.com Its bulkiness minimizes nucleophilic attack on the ester carbonyl groups. lumenlearning.com

Potassium Carbonate (K₂CO₃) : While a weaker base, K₂CO₃ can be effective, particularly under phase-transfer catalysis (PTC) conditions, which enhance the reactivity of the carbonate anion in an organic medium. google.comresearchgate.net

The following table summarizes common base-solvent systems for generating the enolate.

| Base | Solvent | Temperature | Characteristics |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temp. | Classic method; prevents transesterification; equilibrium process. stackexchange.comopenstax.org |

| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp. | Irreversible deprotonation; produces H₂ gas. nih.govprepchem.com |

| Lithium Diisopropylamide (LDA) | THF | -78 °C | Rapid and complete enolate formation; ideal for kinetic control. libretexts.orglumenlearning.com |

| Potassium Carbonate (K₂CO₃) | DMF, Dioxane | Room Temp. to 40 °C | Weaker base; often used with a phase-transfer catalyst. google.comresearchgate.net |

| Lithium Hydride (LiH) | THF | 0 °C to Room Temp. | Strong base used for deprotonation. researchgate.net |

Solvent Effects and Reaction Conditions on Enolate Formation

The solvent plays a crucial role in modulating the reactivity and structure of the enolate.

Protic Solvents : Solvents like ethanol (B145695) or methanol are used with their conjugate bases (ethoxide, methoxide). They can solvate the ions effectively but may participate in proton transfer, making the deprotonation an equilibrium process. stackexchange.com

Aprotic Solvents : Non-protic solvents are required for bases like NaH and LDA.

Weakly Coordinating Solvents (e.g., THF) : These solvents are mildly Lewis basic and favor the existence of enolates as aggregates. ubc.ca This aggregation can influence reactivity, and THF is known to promote C-alkylation over O-alkylation. prepchem.comubc.ca

Strongly Coordinating Solvents (e.g., DMSO, HMPA, DMF) : These highly polar aprotic solvents solvate the sodium cation effectively, leading to more "naked" or free enolate anions. ubc.ca This can sometimes increase the proportion of O-alkylation, an undesired side reaction where the electrophile attacks the enolate oxygen. ubc.ca

Reaction temperature is another key parameter. While enolate formation with alkoxides or NaH can often be done at room temperature, reactions involving highly reactive bases like LDA are performed at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions. stackexchange.comlumenlearning.com

Alkylation Reactions of the Sodium Dimethyl (Oxidomethylene)malonate

Once formed, the sodium dimethyl malonate enolate serves as an excellent carbon nucleophile. Its most significant application is in alkylation reactions, where it attacks an electrophilic carbon, typically from an alkyl halide, in a classic SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.comopenstax.org

Monoalkylation Pathways for Functionalized Malonates

The reaction of the enolate with one equivalent of an appropriate alkyl halide leads to the formation of a mono-substituted dimethyl malonate. organicchemistrytutor.comnih.gov This pathway is a cornerstone of the malonic ester synthesis, which ultimately yields substituted carboxylic acids after subsequent hydrolysis and decarboxylation. libretexts.orglibretexts.org

The success of the SN2 reaction is subject to the same constraints as other reactions of this type. libretexts.orgopenstax.org

Electrophile : The alkylating agent (R-X) must have a good leaving group (X = I > Br > Cl). pressbooks.publibretexts.org

Steric Hindrance : The reaction works best with methyl and primary alkyl halides. Secondary halides react more slowly and are prone to competing E2 elimination, while tertiary, vinyl, and aryl halides are unreactive in SN2 reactions. libretexts.orglibretexts.orglibretexts.orgopenstax.org

To favor monoalkylation and prevent the formation of dialkylated byproducts, a slight excess of the malonic ester can be used relative to the base and the alkyl halide. nih.govorganic-chemistry.org

| Alkyl Halide Type | Reactivity in Malonate Alkylation | Potential Issues |

| Methyl (CH₃-X) | Excellent | None |

| Primary (R-CH₂-X) | Good | None |

| Allylic/Benzylic | Excellent | None |

| Secondary (R₂CH-X) | Poor | E2 Elimination is a major side reaction. libretexts.orgopenstax.org |

| Tertiary (R₃C-X) | Unreactive | E2 Elimination is the exclusive product. libretexts.orglibretexts.org |

| Vinyl/Aryl | Unreactive | Backside attack is sterically impossible. libretexts.orgopenstax.org |

Stereochemical Control in Alkylation Processes

In a standard malonic ester synthesis, if the alkylation step creates a new stereocenter, the product will be a racemic mixture. libretexts.orglibretexts.orglibretexts.org The planar nature of the enolate intermediate allows the alkyl halide to attack from either face with equal probability, leading to a lack of stereocontrol.

Achieving stereoselectivity requires more sophisticated strategies, typically involving the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the malonate substrate. The auxiliary then directs the incoming alkyl group to one face of the enolate, leading to the preferential formation of one diastereomer. researchgate.net Subsequent removal of the auxiliary provides the enantiomerically enriched product. Another advanced method involves the use of chiral phase-transfer catalysts to create an asymmetric environment around the enolate, influencing the direction of alkylation. researchgate.netfrontiersin.org

Sequential Dialkylation Strategies

The monoalkylated malonate product still possesses one acidic α-hydrogen, which can be removed by a second equivalent of base. pressbooks.publibretexts.org This newly formed enolate can then react with a second molecule of an alkyl halide. This sequential process allows for the introduction of two different alkyl groups onto the α-carbon. libretexts.orgopenstax.org

The general sequence is:

Deprotonation of dimethyl malonate.

Alkylation with a first alkyl halide (R¹-X).

Deprotonation of the mono-substituted malonate.

Alkylation with a second alkyl halide (R²-X).

This strategy is highly valuable for synthesizing α,α-disubstituted carboxylic acids (after hydrolysis and decarboxylation). libretexts.org A variation of this reaction involves using a dihaloalkane (e.g., 1,4-dibromobutane) as the alkylating agent. After the first alkylation, the second occurs intramolecularly, leading to the formation of a cyclic compound. libretexts.orglibretexts.org This provides an effective route to three, four, five, and six-membered cycloalkanecarboxylic acids. libretexts.org

Intramolecular Cycloalkylation for Ring System Construction

Intramolecular cycloalkylation reactions are fundamental to the synthesis of cyclic compounds. The enolate of dimethyl malonate can be employed in such transformations, most notably in the Dieckmann condensation, which is an intramolecular variant of the Claisen condensation. ucla.edu This reaction is particularly effective for the formation of five- and six-membered rings.

In a typical Dieckmann condensation, a diester is treated with a strong base to generate an enolate, which then attacks the other ester group within the same molecule, leading to a cyclic β-keto ester after an elimination step. ucla.eduyoutube.com For instance, dimethyl adipate, when treated with sodium methoxide, undergoes intramolecular cyclization to yield methyl 2-oxocyclopentane-1-carboxylate. ucla.edu While the starting material in this example is not a malonate derivative, the principle extends to appropriately substituted malonates. A substrate containing a malonate moiety and a suitably positioned leaving group can undergo intramolecular alkylation to form a carbocyclic ring system.

The synthesis of dimedone from mesityl oxide and dimethyl malonate exemplifies a sequential Michael addition followed by a Dieckmann condensation, showcasing the utility of malonate enolates in ring formation. chegg.com

Table 1: Examples of Dieckmann Condensation for Ring System Construction

| Starting Material | Base | Product | Ring Size |

| Dimethyl Adipate | Sodium Methoxide | Methyl 2-oxocyclopentane-1-carboxylate | 5-membered |

| Dimethyl Pimelate | Sodium Ethoxide | Methyl 2-oxocyclohexane-1-carboxylate | 6-membered |

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and this compound is a key participant in several of these transformations.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product. nih.gov Malonic esters, such as dimethyl malonate, are classic examples of active methylene (B1212753) compounds used in this reaction. nih.gov The reaction is typically catalyzed by a mild base, which is basic enough to deprotonate the malonate but not so strong as to cause self-condensation of the carbonyl compound. ucla.edu

The mechanism involves the formation of the malonate enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated dicarbonyl compound. nih.gov

Table 2: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Temperature | Reference |

| Piperidine | Ethanol | Room Temperature | nih.gov |

| Gelatine (immobilized) | DMSO | Room Temperature | ucla.edu |

| [Bmim]OH | Solvent-free | Not specified | wikipedia.org |

The Biginelli reaction is a three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335), typically under acidic catalysis. organic-chemistry.orgnih.gov While the classic Biginelli reaction utilizes a β-ketoester like ethyl acetoacetate, the general mechanism involves the condensation of the aldehyde and urea to form an iminium intermediate. nih.gov This intermediate is then attacked by the enol of the active methylene compound, followed by cyclization and dehydration to yield the dihydropyrimidinone.

Although dimethyl malonate is not the standard substrate for the Biginelli reaction, which favors β-ketoesters, the fundamental steps of the reaction rely on the nucleophilic character of an enol or enolate. The use of malonates in similar cyclocondensation reactions to form six-membered heterocycles is well-documented, suggesting the potential for their inclusion in Biginelli-type syntheses under specific conditions or with appropriate catalysts. libretexts.org

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a related compound. nih.gov The enolate of dimethyl malonate can act as the nucleophile in crossed Claisen condensations. When one ester partner lacks α-hydrogens (e.g., an aromatic ester or a carbonate), it can serve as the electrophile, reacting with the malonate enolate to produce a single major product, making the reaction synthetically useful. nih.gov

The Dieckmann condensation is the intramolecular counterpart to the Claisen condensation, as previously discussed in the context of intramolecular cycloalkylation (Section 2.2.4). ucla.eduyoutube.com

Michael Additions and Conjugate Additions

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The enolate of dimethyl malonate is an excellent soft nucleophile for this reaction. The reaction is highly valuable for the formation of carbon-carbon bonds in a mild and efficient manner.

In a typical Michael addition involving dimethyl malonate, a base is used to generate the enolate, which then adds to the β-carbon of the α,β-unsaturated acceptor. A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, aldehydes, esters, and nitriles. The reaction can be catalyzed by various bases or even by Lewis acids that activate the Michael acceptor.

Table 3: Examples of Michael Addition with Dimethyl Malonate

| Michael Acceptor | Catalyst/Base | Product Type | Reference |

| 2-Cyclopenten-1-one | Ga-Na-BINOL complex | Chiral γ-keto ester | |

| Mesityl Oxide | Sodium Methoxide | Precursor to Dimedone | chegg.com |

| β-Nitrostyrene | Chiral thiourea (B124793) derivative | Chiral nitroalkane derivative |

Acylation Reactions via Enolate Intermediates

The enolate of dimethyl malonate can undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides. This reaction provides a direct route to β-keto esters. The malonate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The initial tetrahedral intermediate then collapses, eliminating the leaving group (e.g., chloride) to afford the acylated product.

This transformation is a key step in many synthetic pathways, allowing for the introduction of an acyl group onto the α-carbon of the malonate. The resulting product, a substituted malonate, can then be further manipulated, for instance, through decarboxylation to yield a ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be advantageous in these reactions to ensure complete enolate formation and prevent side reactions.

Mechanistic Investigations of Reactions Involving Sodium Dimethyl Oxidomethylene Malonate

Detailed Reaction Mechanisms of Malonic Ester Synthesis

The synthesis begins with a proton transfer reaction, where a base, such as sodium ethoxide, abstracts a proton from the α-carbon of dimethyl malonate. organic-chemistry.orgacs.org This deprotonation is facile because the α-hydrogens are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. elsevierpure.com

The resulting carbanion is a highly stabilized enolate ion. wikipedia.orgwildlife-biodiversity.com Its stability is a consequence of resonance, where the negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. wikipedia.org This delocalization distributes the negative charge, making the enolate a soft, stable nucleophile. wildlife-biodiversity.com The equilibrium of this acid-base reaction strongly favors the formation of the enolate, ensuring that it is the predominant species in solution before the subsequent alkylation step. organic-chemistry.org

Table 1: Key Mechanistic Steps in Malonic Ester Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| Enolate Formation | A base removes an acidic α-proton from dimethyl malonate. | Resonance-stabilized enolate ion |

| Alkylation | The nucleophilic enolate attacks an alkyl halide via an SN2 mechanism. | Alkylated malonic ester |

| Hydrolysis | The ester groups are converted to carboxylic acids, typically under acidic or basic conditions. | Substituted malonic acid (a β-dicarboxylic acid) |

| Decarboxylation | The substituted malonic acid loses CO₂ upon heating. | Enol intermediate |

| Tautomerization | The enol intermediate rapidly converts to the final carboxylic acid product. | Substituted carboxylic acid |

The resonance-stabilized enolate is a potent nucleophile that readily participates in bimolecular nucleophilic substitution (SN2) reactions. elsevierpure.comwikipedia.org When an alkyl halide is introduced, the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. organic-chemistry.orgdtu.dk

The success of this alkylation step is governed by the principles of the SN2 mechanism. organic-chemistry.orgku.edu The reaction works best with methyl and primary alkyl halides. organic-chemistry.orgnrochemistry.com Secondary alkyl halides react more slowly and may lead to competing elimination reactions, while tertiary alkyl halides are generally unsuitable as they predominantly yield elimination products. dtu.dknrochemistry.comorgsyn.org This step is crucial as it introduces the desired alkyl group onto the malonic ester framework. nih.gov It is also possible to perform a second alkylation by repeating the deprotonation and alkylation steps to synthesize di-substituted acetic acids. elsevierpure.comorganic-chemistry.org

Following alkylation and hydrolysis of the ester groups to a substituted malonic acid, the final key step is decarboxylation. elsevierpure.com Substituted malonic acids, which are β-dicarboxylic acids, readily lose a molecule of carbon dioxide upon heating. acs.orgnih.gov

The mechanism for this decarboxylation is a concerted, pericyclic process that proceeds through a cyclic six-membered transition state. wikipedia.orgacs.orgthieme-connect.de In this transition state, the carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group, while a series of bond cleavages and formations lead to the expulsion of CO₂ and the formation of an enol intermediate. acs.orgnih.gov This cyclic mechanism explains why decarboxylation is a characteristic feature of β-keto acids and malonic acids, but not other dicarboxylic acids where such a transition state cannot be formed. nih.govnih.gov

Prior to decarboxylation, the alkylated dimethyl malonate must be hydrolyzed to the corresponding dicarboxylic acid. organic-chemistry.org This transformation can be achieved through either acidic or basic (saponification) conditions. elsevierpure.comorganic-chemistry.org In basic hydrolysis, a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate anion after the elimination of a methoxide (B1231860) ion. Subsequent acidification protonates the carboxylate to yield the dicarboxylic acid. organic-chemistry.org

After the decarboxylation step, the resulting enol intermediate is not the final product. wikipedia.org It rapidly undergoes tautomerization to its more stable keto form, which in this case is the final substituted carboxylic acid. nih.govacs.org This final proton transfer step re-establishes the carbonyl group and completes the synthesis. wikipedia.org

Mechanistic Aspects of Palladium-Catalyzed Transformations

The enolate of dimethyl malonate serves as a proficient soft nucleophile in various palladium-catalyzed reactions, most notably in allylic alkylations (the Tsuji-Trost reaction). wikipedia.orgorganic-chemistry.org The general mechanism of the Tsuji-Trost reaction begins with the coordination of a Pd(0) catalyst to the alkene of an allylic substrate (e.g., an allyl acetate). organic-chemistry.org This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, displacing the leaving group and forming a cationic η³-π-allylpalladium(II) complex. wikipedia.orgorganic-chemistry.org

The malonate enolate then attacks this electrophilic π-allyl complex. For soft nucleophiles like the dimethyl malonate anion, the reaction proceeds via an "outer-sphere" attack, where the nucleophile adds to the face of the allyl group opposite to the palladium metal. acs.orgnih.gov This attack results in the formation of the allylated product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org

Another important palladium-catalyzed transformation is decarboxylative allylation. In this reaction, an allylic malonic ester undergoes a process where the Pd(0) catalyst first performs an oxidative addition to form a π-allyl complex. nih.gov This is followed by decarboxylation, which generates the malonate enolate in situ. nih.gov This enolate then recombines with the π-allylpalladium intermediate to yield the final product. This approach avoids the separate step of pre-forming the enolate with a strong base. ku.edu Mechanistic studies have also explored the palladium-catalyzed cycloisomerization of substrates like dimethyl diallylmalonate, which proceeds through intermediates involving palladium cyclopentyl chelate complexes. nih.gov

Insights into Organocatalytic and Biocatalytic Mechanisms

In recent years, the enolate of dimethyl malonate has been widely used in asymmetric organocatalysis, particularly in Michael addition reactions to α,β-unsaturated compounds like nitroolefins. These reactions often employ bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating thiourea (B124793) or squaramide moieties.

The proposed mechanism for many of these reactions involves the simultaneous activation of both the nucleophile and the electrophile by the catalyst. For instance, a thiourea-based catalyst with a tertiary amine group can activate the nitroalkene electrophile by forming hydrogen bonds with the nitro group, increasing its electrophilicity. Concurrently, the basic tertiary amine site on the catalyst can deprotonate the dimethyl malonate, generating the nucleophilic enolate in close proximity to the activated electrophile. This dual activation within the catalyst's chiral environment facilitates the carbon-carbon bond formation with high stereocontrol.

Table 2: Performance of Selected Organocatalysts in the Michael Addition of Dimethyl Malonate to β-Nitrostyrene

| Catalyst Type | Moiety | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cinchonine Derivative | Thiourea | Toluene | Room Temp. | 95 | 94 |

| Saccharide-based | Thiourea | CH₂Cl₂ | Room Temp. | 92 | 93 |

| Quinine-based | Squaramide | Toluene | 25 | 91 | 92 |

| Bifunctional Amine | Thiourea | Dichloromethane (B109758) | -20 | >99 | 89 |

Data are representative examples compiled from various studies to illustrate typical performance.

Biocatalytic approaches have also emerged. While less common for this specific transformation, the principles of enzyme catalysis, involving the precise positioning of substrates within an active site, can be applied. Modified biocatalysts and synthetic catalysts have been compared, highlighting the potential for enzymatic systems to mediate similar carbon-carbon bond-forming reactions with high selectivity. nih.gov

Understanding Regioselectivity and Stereoselectivity in Complex Reactions

The enolate of dimethyl malonate, referred to as sodium dimethyl (oxidomethylene)malonate, is a soft, carbon-centered nucleophile that participates in a wide array of carbon-carbon bond-forming reactions. The regioselectivity and stereoselectivity of these reactions are of paramount importance in synthetic chemistry, as they dictate the three-dimensional arrangement of atoms in the final product. Mechanistic investigations have revealed that the precise control over these outcomes is often governed by a subtle interplay of factors including the nature of the catalyst, the structure of the electrophile, and the reaction conditions.

A key area where the stereoselectivity of reactions involving the dimethyl malonate enolate has been extensively studied is in transition metal-catalyzed allylic alkylations. In these reactions, the nucleophile can attack a π-allyl metal complex, leading to the formation of a new stereocenter. The stereochemical outcome is highly dependent on the metal catalyst and the ligands employed. For instance, molybdenum-catalyzed asymmetric allylic alkylations have been shown to proceed through a retention-retention pathway. This means that the stereochemistry of the resulting product is determined by the initial stereochemistry of the π-allyl intermediate, which is in turn formed with retention of configuration from the starting allylic electrophile. This mechanistic pathway contrasts with the more common inversion-inversion pathway observed in palladium-catalyzed allylic alkylations.

In palladium-catalyzed reactions, the stereochemical outcome is often controlled by the chiral ligand attached to the palladium center. These ligands create a chiral environment around the metal, influencing how the nucleophile approaches the π-allyl complex and thereby dictating the stereochemistry of the newly formed bond. The regioselectivity of these reactions, meaning whether the nucleophile attacks the more substituted or less substituted end of the allyl system, is also a critical factor that can be tuned by the choice of ligand and reaction conditions.

Organocatalysis has also emerged as a powerful tool for controlling the stereoselectivity of reactions involving dimethyl malonate. Chiral organic molecules, such as bifunctional thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding interactions. In the context of Michael additions of dimethyl malonate to α,β-unsaturated compounds, these catalysts can effectively shield one face of the electrophile, leading to a highly enantioselective attack by the malonate enolate. The diastereoselectivity of these reactions, particularly when the electrophile itself is chiral, can also be controlled by the catalyst, which can favor the formation of one diastereomer over the other.

The following tables summarize key research findings on the regioselectivity and stereoselectivity in complex reactions involving the dimethyl malonate enolate.

Table 1: Enantioselective Michael Addition of Dimethyl Malonate to α,β-Unsaturated Esters

| Entry | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | er |

| 1 | β-Trifluoromethyl α,β-unsaturated PNP ester | HyperBTM (20) | CH₂Cl₂ | rt | - | 62:38 |

| 2 | β-Trifluoromethyl α,β-unsaturated PNP ester | HyperBTM (20) | MeCN | rt | 58 | 70:30 |

| 3 | β-Trifluoromethyl α,β-unsaturated PNP ester | HyperBTM (20) | DMF | rt | 65 | 89:11 |

| 4 | β-Trifluoromethyl α,β-unsaturated PNP ester | HyperBTM (20) | DMF | 0 | - | 90:10 |

er = enantiomeric ratio Data sourced from a study on isothiourea-catalyzed enantioselective Michael additions.

Table 2: Molybdenum-Catalyzed Asymmetric Allylic Alkylation

| Entry | Allylic Electrophile | Nucleophile | Ligand | b:l ratio | Yield (%) | ee (%) |

| 1 | Nonsubstituted aryl | Dimethyl malonate | ShabyDACH | 4:1 | 38 | 90 |

| 2 | para-Methoxy substituted aryl | Dimethyl malonate | ShabyDACH | 3.8:1 | 31 | 90 |

| 3 | para-CF₃ substituted aryl | Dimethyl malonate | ShabyDACH | 4.5:1 | 45 | 92 |

b:l = branched to linear product ratio; ee = enantiomeric excess Data from a study on Mo-catalyzed asymmetric allylic alkylation to form α-quaternary aldehydes.

Table 3: Palladium-Catalyzed Cycloisomerization of Dimethyl Diallylmalonate

| Product | Kinetic Ratio (3:4) | Thermodynamic Ratio (3:4) |

| 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene (3) vs. 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene (4) | 30:1 | 1:2.5 |

Data from mechanistic studies of the cycloisomerization catalyzed by a cationic palladium phenanthroline complex.

Derivatives and Advanced Synthetic Applications of Sodium Dimethyl Oxidomethylene Malonate

Synthesis of Substituted Malonic Acid Esters

The alkylation of malonic esters is a classic and efficient method for forming carbon-carbon bonds, providing access to a wide range of substituted malonic acid esters. The process begins with the deprotonation of dimethyl malonate by a strong base to generate the sodium dimethyl malonate enolate. This powerful nucleophile readily reacts with alkyl halides in a nucleophilic substitution reaction (SN2) to yield mono-alkylated dimethyl malonate derivatives. researchgate.netwikipedia.org

The general strategy involves treating dimethyl malonate with a base like sodium hydride in an appropriate solvent, such as dimethylformamide (DMF), followed by the addition of an alkyl halide. nih.gov While many literature examples utilize diethyl malonate, the reactivity principle is directly applicable to dimethyl malonate. The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side products, such as dialkylation. wikipedia.orgnih.gov A significant advantage of this method is its straightforward nature, allowing for the introduction of diverse functional groups onto the malonate backbone using readily available starting materials. researchgate.netnih.gov

Further substitution can be achieved by repeating the deprotonation and alkylation steps on the mono-substituted malonic ester, which still possesses one acidic proton, leading to the formation of dialkylated products. wikipedia.org

Table 1: Representative Synthesis of Substituted Malonic Esters

| Starting Malonate | Alkyl Halide | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Diethyl Malonate | Iodobutane | NaH | DMF | Diethyl butylmalonate | 55% | nih.gov |

| Diethyl Malonate | Allyl Bromide | NaOEt | Ethanol (B145695) | Diethyl allylmalonate | N/A | mdpi.com |

Note: The table includes examples using diethyl malonate, which follow the same synthetic principle as dimethyl malonate.

Preparation of Monocarboxylic and Dicarboxylic Acid Derivatives

The malonic ester synthesis is a powerful and well-established method for the preparation of substituted acetic acids, which are a class of monocarboxylic acids. wikipedia.orguobabylon.edu.iq The synthesis leverages sodium dimethyl (oxidomethylene)malonate as a synthetic equivalent of a -CH(COOCH3)2 synthon. The pathway involves the initial alkylation of the malonate as described in section 4.1, followed by saponification of the resulting substituted dimethyl malonate using a base like sodium hydroxide. The final step is acidification and heating, which induces decarboxylation of the substituted malonic acid intermediate to yield the desired mono- or disubstituted acetic acid. wikipedia.orgchemistnotes.com

Variations of this synthesis can also produce dicarboxylic acids. uobabylon.edu.iq For instance, reacting two equivalents of the sodium malonate enolate with a dihaloalkane results in a tetraester, which upon hydrolysis and decarboxylation, yields a dicarboxylic acid. uobabylon.edu.iq A notable example is the synthesis of adipic acid, where ethylene (B1197577) bromide is reacted with an excess of sodiomalonic ester, followed by hydrolysis and decarboxylation of the resulting tetraester. chemistnotes.com

Another variation involves reacting one equivalent of the sodium malonate enolate with one equivalent of a dihaloalkane. uobabylon.edu.iq This produces a haloalkylmalonic ester, which can undergo an internal alkylation reaction upon treatment with a base to form cyclic carboxylic acid derivatives. wikipedia.orguobabylon.edu.iq This method, known as the Perkin alicyclic synthesis, is effective for creating three, four, five, and six-membered rings. wikipedia.org

Synthesis of Heterocyclic Compounds

The nucleophilic character of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen atoms.

Dimethyl malonate is a key starting material for the synthesis of barbituric acid and its derivatives, a class of compounds based on a pyrimidine (B1678525) heterocyclic skeleton. wikipedia.orgvizagchemical.com The synthesis is achieved through the condensation reaction of dimethyl malonate with urea (B33335). vizagchemical.com This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which is prepared by reacting sodium metal with absolute ethanol. orgsyn.orgcutm.ac.in The base deprotonates the malonate to form the reactive sodium enolate, which then undergoes a cyclization reaction with urea. cutm.ac.in

The general procedure involves dissolving sodium in absolute ethanol to create sodium ethoxide, to which dimethyl or diethyl malonate is added, followed by a solution of dry urea. orgsyn.orgcutm.ac.in The mixture is then refluxed, leading to the separation of a solid sodium salt of barbituric acid. orgsyn.orggoogle.com Subsequent acidification with hydrochloric acid precipitates the barbituric acid, which can be collected by filtration. orgsyn.orgcutm.ac.in Yields for this synthesis are typically in the range of 72-78%. orgsyn.org

Table 2: Synthesis of Barbituric Acid

| Malonate Ester | Reagent | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Diethyl Malonate | Urea | Sodium Ethoxide | Reflux in ethanol (110°C) | Barbituric Acid | 72-78% | orgsyn.org |

The utility of dimethyl malonate extends to the synthesis of a broader range of pyrimidine derivatives through multicomponent reactions. researchgate.net One of the most prominent methods is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound (like dimethyl malonate), an aldehyde, and urea or thiourea (B124793). researchgate.net

In a specific application, new pyrimidine derivatives were synthesized by reacting dimethyl malonate with various aldehydes (such as cinnamaldehyde, vanillin, or furfural) and urea or thiourea. researchgate.net These three-component reactions, sometimes facilitated by microwave irradiation, provide good yields of the target pyrimidine structures. researchgate.net The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with many methods documented for their preparation. researchgate.net

This compound and its parent compound are valuable building blocks for other classes of nitrogen and oxygen-containing heterocycles. rsc.orgnih.gov

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in natural products and pharmaceuticals. rsc.orgnih.gov While numerous strategies exist, those involving malonates often rely on their ability to act as a dinucleophile or to be transformed into other reactive intermediates. For example, malonates can be used to synthesize substituted pyridines and other N-heterocycles through various condensation and cyclization strategies. researchgate.net

In the realm of oxygen-containing heterocycles, malonates serve as precursors for structures like tetrahydrofurans and γ-butyrolactones. pku.edu.cn One approach involves the electrochemical hydroxymethylation of substituted dimethyl malonates using formaldehyde (B43269) generated in situ from the anodic oxidation of methanol (B129727). arkat-usa.org The resulting hydroxymethylated malonate can then be used in further cyclization reactions. arkat-usa.org Another strategy involves the reaction of α-bromomalonates with aryne precursors to generate 2,3-dihydrobenzofurans. nih.gov These methods highlight the versatility of malonate derivatives in constructing diverse heterocyclic frameworks. pku.edu.cnresearchgate.net

Construction of Complex Molecular Architectures (e.g., Jasmonates)

The application of this compound is crucial in the total synthesis of complex natural products. A prominent example is its use as a raw material in the synthesis of jasmonates, which are valued in the fragrance industry. wikipedia.org For instance, the synthesis of methyl dihydrojasmonate, a widely used fragrance component, involves the reaction of dimethyl malonate with cyclopentanone (B42830) and pentanal. wikipedia.org The malonate fragment is incorporated into the molecular backbone through a series of reactions, typically involving Michael addition and subsequent cyclization and decarboxylation steps, demonstrating its role in assembling intricate molecular architectures.

Synthesis of Pharmaceutially Relevant Intermediates

Sodium dimethylmalonate (B8719724) and its parent ester, dimethyl malonate, are versatile building blocks in the synthesis of a wide array of pharmaceutically active compounds. The reactivity of the central methylene (B1212753) group, which is readily deprotonated to form a nucleophilic carbanion, allows for the construction of complex molecular architectures. This reactivity is central to the malonic ester synthesis, which can be adapted to produce various substituted acetic acids and other key intermediates. nih.gov

One of the most well-established applications of malonate esters is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants and have been used as sedatives, anticonvulsants, and anesthetics. nih.gov The general synthesis involves the condensation of a disubstituted malonate ester with urea. nih.govrsc.org By first performing a double alkylation on dimethyl malonate using different alkyl halides, a variety of disubstituted esters can be generated. These precursors then undergo a cyclization reaction with urea, typically in the presence of a strong base like sodium ethoxide, to form the barbiturate (B1230296) ring system. rsc.orgwhiterose.ac.uk Examples of barbiturates synthesized through this pathway include amobarbital, pentobarbital, and secobarbital. nih.gov

The utility of dimethyl malonate extends to other classes of anticonvulsant drugs. For example, it is a key starting material for the synthesis of valproic acid, a widely used antiepileptic medication. researchgate.net The synthesis involves the dialkylation of diethyl malonate with propyl bromide, followed by hydrolysis and decarboxylation to yield the final product. researchgate.net Furthermore, derivatives of pyrrolidine-2,5-dione, which show potential as anticonvulsant and analgesic agents, can be synthesized from precursors derived from malonic acid chemistry. google.com

Malonate derivatives are also employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of naproxen (B1676952), a common NSAID, have been synthesized to mask the free carboxylic acid group, which is often associated with gastrointestinal side effects. beilstein-journals.orgchemicalbook.com These syntheses can involve creating amide or thiourea derivatives from naproxen precursors, a strategy aimed at improving the drug's therapeutic index. beilstein-journals.orgchemicalbook.com

In the realm of antiviral agents, dimethyl malonate serves as a precursor for certain nucleoside analogues. researchgate.netwikipedia.org These synthetic nucleosides are designed to interfere with viral replication. google.com The synthesis can involve complex, multi-step procedures where the malonate-derived fragment is incorporated into the final molecular structure. nih.gov For example, it has been used in the synthesis of precursors for antiviral compounds evaluated against influenza and other viruses. researchgate.net

Below is a table summarizing some pharmaceutically relevant intermediates synthesized using dimethyl malonate or its derivatives.

| Therapeutic Class | Precursor(s) | Target Intermediate/Drug | Key Reaction Type |

| Anticonvulsant | Dimethyl malonate, Urea, Alkyl Halides | Barbiturates (e.g., Amobarbital) | Malonic Ester Synthesis, Condensation |

| Anticonvulsant | Diethyl malonate, Propyl Bromide | Valproic Acid | Malonic Ester Synthesis, Decarboxylation |

| Anti-inflammatory | Naproxen derivatives, Amino Acid Esters | Naproxen Amide/Thiourea Conjugates | Amide/Thiourea formation |

| Antiviral | Dimethyl malonate, various heterocyclic bases | Substituted Nucleoside Analogues | Multi-step synthesis |

Precursors for Polymeric Materials and Chelating Agents

The application of dimethyl malonate extends beyond pharmaceuticals into the realm of materials science, specifically as a precursor for specialty polymers and chelating agents. The presence of two ester functionalities allows it to act as a monomer in polycondensation reactions, while the acidic proton on the central carbon atom imparts chelating properties to the resulting materials. whiterose.ac.uk

Recent research has demonstrated the synthesis of linear polyesters using dimethyl malonate as a diester monomer in enzyme-catalyzed polycondensation reactions. nih.govnih.govrsc.org Traditional metal-catalyzed polymerization of dimethyl malonate with diols has proven to be largely unsuccessful, yielding only low molecular weight oligomers. nih.govrsc.org This is attributed to the ability of the malonate's β-diketone-like structure to chelate the metal ions of the catalyst, thereby deactivating it. nih.govwhiterose.ac.uk To overcome this challenge, enzymatic catalysis has been successfully employed. Using immobilized Candida antarctica lipase (B570770) B (iCaLB), linear polyesters have been synthesized from dimethyl malonate and various aliphatic diols (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol) under mild, solventless conditions. nih.govrsc.org This enzymatic approach avoids the issue of catalyst chelation and provides a greener route to these functional polymers. nih.gov

The resulting malonate polyesters have shown significant potential as metal chelating agents. nih.govnih.govresearchgate.net In basic conditions, the deprotonation of the acidic proton on the carbon atom between the two carbonyl groups creates an anionic bidentate ligand. rsc.org This structure is analogous to other β-diketone chelators and can form stable complexes with various metal ions. nih.gov These polymers have been effectively used for metal extraction in biphasic systems, demonstrating their utility in applications such as hydrometallurgy. nih.gov The ability to create polymeric chelators offers advantages over small-molecule agents, including potentially improved recovery and handling.

The following table summarizes the enzymatic synthesis of malonate polyesters and their properties.

| Diol Monomer | Catalyst | Resulting Polymer | Molecular Weight (Mn, Da) | Application |

| 1,4-Butanediol | Immobilized Candida antarctica lipase B | Poly(butylene malonate) | ~4600 | Metal Chelator |

| 1,6-Hexanediol | Immobilized Candida antarctica lipase B | Poly(hexylene malonate) | ~5300 | Metal Chelator |

| 1,8-Octanediol | Immobilized Candida antarctica lipase B | Poly(octylene malonate) | ~4700 | Metal Chelator |

While the synthesis of polyesters from dimethyl malonate is well-documented, its direct use in the synthesis of polyamides is less common. Polyamides are typically formed from the condensation of dicarboxylic acids (or their derivatives like acyl chlorides) and diamines. nih.govyoutube.com Therefore, dimethyl malonate would likely need to be hydrolyzed to malonic acid before being used in a conventional polyamide synthesis.

Catalytic Roles and Applications of Sodium Dimethyl Oxidomethylene Malonate Systems

Utilization in Palladium-Catalyzed Transformations

The sodium salt of dimethyl malonate is a soft carbon nucleophile that readily participates in various palladium-catalyzed reactions, leading to the formation of new carbon-carbon bonds. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Allylic Substitution Reactions

Palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction, represent a powerful method for C-C bond formation. In these reactions, a palladium catalyst activates an allylic electrophile, which then reacts with a nucleophile, such as the enolate of dimethyl malonate.

The stereochemical outcome of these reactions can be highly controlled, often proceeding with a net inversion of configuration through a double inversion mechanism involving oxidative addition and subsequent nucleophilic attack. researchgate.net For instance, the reaction of an enantioenriched and deuterium-labeled allylic carbonate with sodium dimethylmalonate (B8719724), catalyzed by an iridium complex (a system analogous to palladium catalysis in this context), has been shown to proceed with high stereospecificity. researchgate.net

Research has also explored the reactivity of various allylic substrates. For example, reactions of allylic halides bearing two electron-withdrawing groups in the γ-position with nucleophiles like malonate anions can lead to either substituted cyclopropanes or ring-opened products, depending on the reaction conditions and the nature of the nucleophile. researchgate.net

C-C Coupling Reactions

The sodium enolate of dimethyl malonate is extensively used in palladium-catalyzed C-C coupling reactions, particularly in the arylation of malonates. These reactions provide a direct route to α-aryl malonic esters, which are valuable precursors for pharmaceuticals and other fine chemicals. chemicalbook.com

The use of sterically hindered phosphine (B1218219) ligands, such as P(t-Bu)₃, has been shown to be effective in the palladium-catalyzed arylation of dialkyl malonates with a wide range of aryl bromides and chlorides. nih.govresearchgate.net This includes electron-rich, electron-poor, and sterically hindered aryl halides. researchgate.net The general applicability of these catalyst systems makes them a robust tool for organic synthesis. nih.gov

One-pot procedures have been developed where diethyl malonate is cross-coupled with an aryl halide in the presence of excess base, followed by in situ alkylation to conveniently form α-aryl-α-alkyl malonates. nih.gov

| Aryl Halide | Malonate | Catalyst System | Product | Yield | Reference |

| o-Bromoanisole | Dimethyl malonate | Pd(dba)₂ / tBu₃PHBF₄ | α-(o-Methoxyphenyl)dimethyl malonate | 60% | chemicalbook.com |

| Various Aryl Bromides | Diethyl malonate | Pd(dba)₂ / P(t-Bu)₃ | α-Aryl diethyl malonate | Good to Excellent | nih.govresearchgate.net |

| Various Aryl Chlorides | Diethyl malonate | Pd(dba)₂ / P(t-Bu)₃ | α-Aryl diethyl malonate | Good to Excellent | nih.govresearchgate.net |

Role in Homogeneous Catalytic Hydrogenation

The hydrogenation of dimethyl malonate is a significant industrial process for the production of 1,3-propanediol (B51772), a valuable monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT). rsc.orgresearchgate.net Homogeneous catalytic systems have been investigated for this transformation, offering potential advantages in terms of selectivity and milder reaction conditions compared to some heterogeneous catalysts.

Research has focused on the development of efficient homogeneous catalysts for the selective hydrogenation of the ester groups in dimethyl malonate. researchgate.netresearchgate.net One of the key challenges is to achieve high selectivity towards 1,3-propanediol while minimizing the formation of byproducts such as methanol (B129727) and methyl 3-hydroxypropanoate. rsc.orgresearchgate.net The reaction proceeds through the intermediate methyl 3-hydroxypropanoate. researchgate.netresearchgate.net

Applications in Gold-Catalyzed Oxidative Esterification

While sodium dimethyl malonate itself is not typically a catalyst in gold-catalyzed reactions, gold catalysts are employed in oxidative esterification processes that can produce dimethyl esters from various starting materials. These reactions are relevant in the broader context of ester synthesis.

For example, gold nanoparticles supported on materials like nanostructured gamma alumina (B75360) (γ-Al₂O₃) have demonstrated excellent catalytic activity for the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to dimethyl 2,5-furandicarboxylate (FDMC). researchgate.netnih.gov This process involves the oxidation of both the aldehyde and alcohol functionalities of HMF, followed by esterification with methanol. nih.gov

Similarly, gold nanoclusters supported on Zn-promoted Mg-Al mixed oxides are effective catalysts for the direct oxidative esterification of aldehydes to esters in the presence of molecular oxygen. mdpi.comwhiterose.ac.uk These systems can achieve high turnover frequencies and selectivities under relatively mild conditions. mdpi.comwhiterose.ac.uk The basic sites on the support are thought to play a crucial role in the transformation of the substrate. mdpi.com

| Catalyst | Substrate | Product | Conversion | Selectivity | Reference |

| Au/γ-Al₂O₃ | 5-Hydroxymethylfurfural | Dimethyl 2,5-furandicarboxylate | Up to 99% | 90% | researchgate.netnih.gov |

| Au₂₅/Zn₀.₀₅MgAl-400 | Isobutyraldehyde | Methyl isobutyrate | 88.6% | 96.6% | mdpi.comwhiterose.ac.uk |

Contribution to Enantioselective Catalysis

The conjugate addition of dimethyl malonate to α,β-unsaturated compounds is a key reaction in enantioselective catalysis for the creation of chiral molecules. Organocatalysts and metal complexes are used to control the stereochemical outcome of these additions.

A general and efficient method for the enantioselective conjugate addition of various malonates to α,β-unsaturated enones is catalyzed by a pyrrolidinyl tetrazole organocatalyst. nih.gov This approach provides Michael addition products in high yields and with good to excellent enantioselectivities. nih.gov The resulting products can be easily monodecarboxylated without loss of enantiomeric excess. nih.gov

Heterobimetallic complexes, such as a Ga-Na-BINOL complex, have also been developed to catalyze the asymmetric Michael addition of dimethyl malonate to substrates like 2-cyclopenten-1-one, affording the chiral adduct in high yield and enantiomeric excess. researchgate.net Furthermore, the application of high-pressure conditions has been shown to enable the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides, catalyzed by a tertiary amino-thiourea. nih.gov

| Catalyst | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Pyrrolidinyl tetrazole | α,β-Unsaturated enones | Ethyl malonates | Good to Excellent | nih.gov |

| Ga-Na-BINOL complex | 2-Cyclopenten-1-one | Dimethyl malonate | 99% | researchgate.net |

| Tertiary amino-thiourea | β-Arylethenesulfonyl fluorides | Dialkyl malonates | Up to 92% | nih.gov |

Biocatalytic Approaches with Malonate Esters

Biocatalysis offers a green and sustainable alternative to traditional chemical methods for reactions involving malonate esters. Enzymes, particularly lipases, are widely used for their high selectivity and ability to function under mild conditions. nih.gov

A facile enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as the diester has been developed. whiterose.ac.uknih.govrsc.orgresearchgate.net This solventless polycondensation reaction, catalyzed by immobilized Candida antarctica lipase (B570770) B (iCaLB), proceeds at mild temperatures. whiterose.ac.uknih.govrsc.orgresearchgate.net This biocatalytic approach is often more successful than chemo-catalytic methods using metal catalysts, as the malonate can chelate the metal ions, reducing their catalytic activity. nih.gov

The resulting malonate polyesters have shown potential as effective metal chelators, highlighting a novel application for these bio-based polymers. nih.govrsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of Sodium Dimethyl Oxidomethylene Malonate

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its stability and reactivity. For the dimethyl malonate system, QM studies have explored the structure of both the neutral parent molecule and its corresponding enolate anion.

Theoretical calculations at various levels of theory, including MP2 and DFT, have been performed on dimethyl malonate to determine its most stable conformations. researchgate.net These studies predict the existence of two conformers with very similar internal energy: a C2 symmetry form and a C1 symmetry (gauche) form. researchgate.net The electronic structure of the enolate, which is the core of sodium dimethyl (oxidomethylene)malonate, has also been a subject of intense study. QM calculations, specifically second-order Møller-Plesset perturbation theory (MP2), have been used to determine the relative stabilities of its different tautomeric and isomeric forms. researchgate.net For the malonate monoanion, the enol configuration is significantly more stable than the keto tautomer. researchgate.net

One study calculated the energy difference between the most stable keto and enol forms of a malonate monoanion, providing insight into the electronic preference of the system. researchgate.net

Table 1: Calculated Relative Energies of Malonate Anion Isomers

| Isomer/Tautomer | Calculation Level | Relative Energy (kcal/mol) | Reference |

| Enol 1 Configuration | MP2/aug′-cc-p-VTZ | 7.2 | researchgate.net |

| Enol 2 Configuration | MP2/aug′-cc-p-VTZ | 28.7 | researchgate.net |

This table presents the calculated energy of different enol isomers relative to the most stable keto tautomer in the gas phase. The data highlights the energetic favorability of specific enolate structures.

These calculations reveal that the electronic distribution in the enolate anion heavily favors the delocalized structure characteristic of the enol form, which is crucial for its role as a nucleophile in organic synthesis. researchgate.net

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, offering a balance between accuracy and computational cost. For the enolate of dimethyl malonate, DFT studies are instrumental in mapping out the energetic landscapes of reactions such as Knoevenagel condensations and Michael additions. nih.govresearchgate.netnih.gov These calculations help identify intermediates and transition states, providing a step-by-step understanding of how reactants are converted into products. nih.gov

DFT has been successfully applied to examine the mechanism of the Knoevenagel condensation, where the malonate enolate acts as the key nucleophile. nih.gov Similarly, DFT calculations have explored the enantioselective Michael addition of malonates to nitro-olefins, resolving mechanistic questions by demonstrating that the carbon-carbon bond formation is the rate-determining step. nih.gov By modeling these reaction pathways, researchers can understand the factors that control reaction outcomes, such as stereoselectivity.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its geometry is critical for understanding how a reaction occurs. Computational chemists use DFT to locate and characterize these fleeting structures. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which confirms that the structure is a true saddle point on the potential energy surface. nih.gov

For reactions involving malonate enolates, DFT has been used to elucidate the geometries of key transition states. In studies of intramolecular proton transfers within malonate anions, two distinct transition states connecting keto and enol isomers were identified and characterized. researchgate.net In the context of bimolecular reactions, computational analysis of a nickel-catalyzed Michael reaction identified the specific geometry of the C-C bond-forming transition state. researchgate.net These models reveal crucial details about bond-breaking and bond-forming processes, such as the precise orientation of the interacting molecules and the partial bonds that define the state. researchgate.netyoutube.com

An energetic profile, or potential energy surface, maps the energy changes throughout a reaction, including the activation energies of transition states and the relative energies of intermediates. DFT calculations are the primary tool for generating these profiles.

For the malonate system, computational studies have yielded detailed energetic data for several key processes. For instance, the activation barrier for an intramolecular proton transfer (TS between enol isomers) in a malonate anion was calculated to be high in the gas phase. researchgate.net In another example, the energetic profile for a nickel-catalyzed Michael reaction involving dimethyl malonate was computed, revealing the activation energy for the key carbon-carbon bond-forming step. researchgate.net Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations on the decarboxylation of a malonate monoanion have shown that the activation enthalpy can be accurately reproduced when solvent effects are included, matching experimental values. digitellinc.com

Table 2: Calculated Energetic Barriers for Malonate Reactions

| Reaction Step | Method | Calculated Energy Barrier | Reference |

| Intramolecular Proton Transfer (enol 1 ↔ enol 2) | MP2/aug′-cc-p-VTZ | 49.7 kcal/mol | researchgate.net |

| Michael Addition C-C Bond Formation | DFT | 18.3 kcal/mol | researchgate.net |

| Malonate Decarboxylation | QM/MM | ~30.0 kcal/mol | digitellinc.com |

This table summarizes computationally determined activation energies for different reactions involving malonate anions. These values are critical for predicting reaction rates and understanding mechanistic pathways.

Molecular Dynamics (MD) Simulations of Related Malonate Systems

While QM and DFT methods are excellent for studying the electronic details of a few molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. youtube.com MD is particularly useful for understanding the role of the solvent and the dynamic motions of molecules. nih.gov

Although specific MD simulations on this compound are not widely reported, studies on closely related systems like malonic acid provide significant insights. MD simulations have been used to study water nucleation around malonic acid aggregates, which is relevant to atmospheric chemistry. nih.gov These simulations determined the phase diagram of malonic acid-water systems, identifying two distinct phases: water adsorption onto a solid malonic acid grain at low temperatures and the formation of a mixed liquid-like aggregate at higher temperatures. nih.gov Such studies highlight the influence of malonates on their environment, particularly their hydrophilic behavior. nih.gov

Furthermore, hybrid QM/MM calculations, which combine the accuracy of quantum mechanics for the reactive core with the efficiency of molecular mechanics for the solvent environment, have underscored the critical role of specific solvent interactions. digitellinc.comnih.gov Studies on malonate decarboxylation found that a "hydration buckle" involving three explicit water molecules was necessary to accurately reproduce the experimental activation energy, demonstrating that insights from dynamic solvent structures are crucial for precise energetic predictions. digitellinc.com

Predictive Modeling for Novel Reactivity and Selectivity

Computational chemistry is increasingly used not only to explain observed phenomena but also to predict new ones. purdue.edu Predictive modeling aims to forecast the reactivity and selectivity of compounds in undiscovered reactions or to design new molecules with desired properties.

One approach uses Conceptual DFT, which employs calculated descriptors like HOMO-LUMO energy gaps, Fukui functions, and dual descriptors to predict the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. frontiersin.org For a malonate enolate, these tools can quantitatively predict that the nucleophilic character is concentrated on the alpha-carbon, guiding its expected reactivity in reactions like alkylations and condensations. frontiersin.org

A more applied example of predictive modeling is the development of tools to forecast biochemical reactions. Researchers have created a computational tool named MaloPred, which is designed to predict malonylation sites on proteins in various species. nih.gov This model integrates multiple sequence and structural features to achieve high accuracy, providing valuable guidance for experimental investigations into this specific post-translational modification. nih.gov Such predictive tools demonstrate the power of computational models to guide and accelerate discovery in both chemistry and biology. purdue.eduresearchgate.net

Emerging Research Directions and Future Prospects for Sodium Dimethyl Oxidomethylene Malonate

Sustainable Synthesis and Green Chemistry Innovations

The industrial production of malonate esters has traditionally relied on methods that are effective but can involve hazardous reagents and generate significant waste. chemicalbook.comwikipedia.org A major push towards sustainability is steering research into greener synthetic routes.

One promising area is the adoption of catalytic carbonylation methods. These processes utilize feedstocks like chloroacetate, carbon monoxide, and methanol (B129727) with a catalyst to produce dimethyl malonate in a single step. chemicalbook.com While technologically advanced, the conditions can be harsh, presenting challenges for industrial-scale adoption. chemicalbook.com

Enzymatic catalysis offers a milder and more environmentally benign alternative. nih.gov Lipases, such as an immobilized form of Candida antarctica lipase (B570770) B, have been successfully used to catalyze the synthesis of malonate-containing polyesters. nih.gov This biocatalytic approach operates under mild conditions (temperatures below 90°C) and often in the absence of harmful solvents, aligning with the principles of green chemistry. nih.gov The development of such enzymatic methods for the synthesis of the parent dimethyl malonate could pave the way for a more sustainable production of its sodium enolate derivative.

Further green innovations focus on improving traditional methods by, for example, using green solvents and minimizing the production of hazardous waste. vaia.com Electrochemical synthesis is another avenue, where electrogenerated cobalt complexes have been shown to catalyze the methoxycarbonylation of dichloromethane (B109758) to yield dimethyl malonate efficiently. nih.govrsc.org

| Synthesis Method | Key Features | Sustainability Aspect |

| Traditional Cyanide Process | Uses chloroacetic acid and sodium cyanide, followed by hydrolysis and esterification. chemicalbook.comwikipedia.org | Generates cyanide-containing waste streams. |

| Catalytic Carbonylation | One-step reaction of chloroacetate, CO, and methanol. chemicalbook.com | High atom economy but requires harsh conditions. |

| Enzymatic Synthesis | Utilizes enzymes like lipases for polyesterification. nih.gov | Mild conditions, biodegradable catalyst, reduced waste. |

| Electrochemical Synthesis | Employs electrogenerated catalysts. nih.govrsc.org | Avoids stoichiometric chemical oxidants/reductants. |

Continuous Flow Chemistry Applications

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals by offering enhanced safety, efficiency, and control compared to traditional batch processing. nih.govnih.gov These advantages are particularly relevant for reactions involving highly reactive intermediates like sodium dimethyl (oxidomethylene)malonate.

Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of side products. vapourtec.com The small reactor volumes enhance safety, especially when handling unstable or energetic species. vapourtec.com For a reactive nucleophile like the malonate enolate, flow chemistry enables its on-demand generation and immediate use in subsequent reactions, preventing decomposition. evitachem.com

Researchers have demonstrated the utility of continuous flow for handling other organosodium compounds and for performing challenging reactions like Meerwein arylations, which proceed through unstable diazonium salt intermediates. evitachem.comacs.org This technology allows for scalable synthesis under conditions that would be hazardous in large-scale batch reactors, such as high pressures and temperatures. nih.govvapourtec.com The application of flow chemistry to the alkylation of this compound could lead to higher yields, improved purity, and safer manufacturing processes. openstax.orglibretexts.org A study on the purification of immunoglobulins demonstrated that sodium malonate can improve the performance of continuous tangential flow filtration, highlighting the compatibility of malonate species with flow systems. nih.gov

Integration with Organocatalysis and Photoredox Catalysis

The convergence of different catalytic modes is a powerful strategy for inventing new chemical transformations. This compound and related malonate derivatives are at the forefront of this research, particularly in the fields of organocatalysis and photoredox catalysis.

Organocatalysis utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. The conjugate addition of malonates to α,β-unsaturated enones is a key carbon-carbon bond-forming reaction that has been successfully achieved using chiral organocatalysts like pyrrolidinyl tetrazoles or Cinchona alkaloid derivatives. nih.govbeilstein-journals.orgnih.gov These catalysts activate the substrates through non-covalent interactions, such as hydrogen bonding, to facilitate the nucleophilic attack of the malonate enolate. beilstein-journals.orgnih.gov

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under mild conditions. nih.govrsc.org This has opened up new avenues for the functionalization of malonates. For instance, arylidene malonates can be reduced via photoredox catalysis to generate a stabilized β-radical enolate. rsc.org This reactive intermediate can participate in novel transformations like reductive annulations and cross-couplings that are difficult to achieve through traditional methods. nih.govrsc.org

The merger of organocatalysis and photoredox catalysis has led to groundbreaking reactions, such as the direct asymmetric α-alkylation of aldehydes with bromo-malonate esters. libretexts.org In this dual catalytic system, a photoredox catalyst generates a radical from the malonate derivative, while a chiral organocatalyst activates the aldehyde, leading to a highly enantioselective coupling product. libretexts.org

| Catalytic System | Malonate Derivative Type | Transformation |

| Organocatalysis | Dimethyl Malonate | Asymmetric Michael addition to enones. nih.govbeilstein-journals.org |

| Photoredox Catalysis | Arylidene Malonates | Reductive radical-radical cross-coupling and annulations. nih.govrsc.org |

| Dual Organo/Photoredox | Diethyl Bromomalonate | Enantioselective α-alkylation of aldehydes. libretexts.org |

Exploration of Novel Reaction Manifolds and Mechanistic Uncoverings

Research into the reactivity of this compound and its derivatives continues to uncover novel reaction pathways and provide deeper mechanistic understanding. The ability to generate stabilized radical species from malonates using photoredox catalysis is a particularly fertile ground for discovery. nih.govrsc.org

By combining photoredox catalysis with Lewis acid co-catalysis, researchers have been able to access stabilized radical anion enolates from arylidene malonates. rsc.org These intermediates exhibit unique reactivity, undergoing intermolecular radical couplings rather than the dimerization reactions commonly observed with other enone-derived radicals. rsc.org This strategy allows for the synthesis of densely functionalized carbocycles and heterocycles. rsc.org

Mechanistic studies are crucial for advancing these new reactions. For example, in the hydrodecarboxylation of malonic acid derivatives via organic photoredox catalysis, kinetic analysis revealed that the reaction is zero-order in the photocatalyst, indicating that the process is limited by the amount of light and the oxidation of the carboxylate. nih.govacs.org Understanding such mechanistic details is key to optimizing reaction conditions and expanding the substrate scope. The stabilization of enolates through anion–π interactions on π-acidic surfaces is another area of fundamental research that could lead to new catalytic concepts. scispace.com

Advanced Materials Science Applications Based on Malonate Scaffolds

The unique chemical structure of malonates makes them attractive building blocks for advanced materials. The development of polymers derived from malonate monomers is an emerging field with significant potential in biomedical and materials science applications.

Methylene (B1212753) malonates, which contain a reactive 1,1-disubstituted double bond, can undergo rapid anionic polymerization at room temperature. uvebtech.comnih.gov This reactivity allows for their use in coatings and adhesives. nih.gov Furthermore, these monomers can be copolymerized via free-radical mechanisms to produce thermoplastics with a wide range of properties. uvebtech.com The ability to form cross-linked materials by incorporating multifunctional methylene malonates opens the door to creating materials with high solvent resistance and tunable mechanical properties. uvebtech.com

In the field of tissue engineering, scaffolds provide a temporary 3D support for cell growth and tissue regeneration. nih.gov Polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are commonly used for this purpose. pressbooks.pub Biocompatible polymers made from methylidene malonates have been investigated for creating nano- and microparticles for drug delivery and as biomaterials for tissue repair and implants. nih.gov The ability to functionalize these malonate-based polymers allows for the tailoring of their properties to specific applications, such as enhancing cell adhesion or controlling the release of bioactive molecules. nih.govrsc.org The synthesis of malonate-derived acetal (B89532) esters has also been explored for use as light stabilizers in plastics like polypropylene. google.com

Q & A

Q. What are the standard protocols for synthesizing sodium dimethyl malonate in laboratory settings?

Sodium dimethyl malonate is typically synthesized via the reaction of dimethyl malonate with sodium methoxide under anhydrous conditions. For example, in metal complex synthesis, sodium dimethyl malonate reacts with metal amides (e.g., Hf or Zr amides) to form homoleptic complexes. The reaction requires strict control of moisture and temperature (20–25°C) to prevent ester hydrolysis . Purification involves vacuum distillation or recrystallization from ethanol to remove unreacted starting materials .

Q. How does the structural configuration of sodium dimethyl malonate influence its reactivity in Knoevenagel condensations?

The electron-withdrawing ester groups enhance the acidity of the α-hydrogens (pKa ~13), facilitating deprotonation by mild bases like piperidine. This generates a nucleophilic enolate, which attacks carbonyl substrates (e.g., aldehydes) to form α,β-unsaturated carboxylic acids. Solvent polarity and base strength critically affect reaction rates and yields .

Q. What analytical techniques are recommended for quantifying sodium dimethyl malonate in mixtures with impurities?

A validated titration method using phenolphthalein as an indicator can quantify sodium malonate in the presence of sodium carbonate. For sodium dimethyl malonate, adaptations may include ion chromatography (IC) or GC/MS with derivatization (e.g., silylation) to improve volatility .

Advanced Research Questions

Q. How do thermodynamic parameters (e.g., excess molar volume) elucidate molecular interactions between sodium dimethyl malonate and aromatic solvents?

Ultrasonic velocity and density measurements in binary mixtures with xylenes reveal negative excess molar volumes (V<sup>E</sup>), indicating strong dipole-dipole interactions. Adiabatic compressibility deviations (Δβad) further show reduced molecular packing efficiency due to steric hindrance from methyl groups in meta- and para-xylenes .

Q. What mechanistic insights govern the alkylation of sodium dimethyl malonate enolates?

Alkylation proceeds via an SN2 mechanism, where the enolate attacks alkyl halides. Regioselectivity is influenced by solvent (e.g., THF vs. DMSO) and counterion (Na<sup>+</sup> vs. Li<sup>+</sup>). Kinetic studies using <sup>13</sup>C NMR show faster reaction rates in polar aprotic solvents due to improved ion dissociation .

Q. How does sodium dimethyl malonate modulate mitochondrial dysfunction in cerebral ischemia-reperfusion injury?

As a succinate dehydrogenase (SDH) inhibitor, it blocks electron transport at Complex II, reducing mitochondrial membrane potential (ΔΨm) hyperpolarization and reactive oxygen species (ROS) generation. In rat models, this attenuates caspase-3 activation and stabilizes HIF-1α, mitigating neuronal apoptosis post-cardiac arrest .

Q. What role does sodium dimethyl malonate play in stabilizing metal-organic frameworks (MOFs)?

In Hf and Zr MOFs, the malonate ligand bridges metal nodes via its carboxylate groups, forming 8-coordinate complexes. Thermogravimetric analysis (TGA) shows enhanced thermal stability (>300°C) compared to analogous glutarate frameworks, attributed to stronger metal-oxygen bonds .

Methodological Considerations

Q. How can solubility and stability of sodium dimethyl malonate be optimized in aqueous systems?

Q. What spectroscopic signatures differentiate sodium dimethyl malonate from ester analogs?

<sup>13</sup>C NMR chemical shifts for key groups:

- Carbonyl (CO): 166–170 ppm

- Methyl ester (CH3): 51–54 ppm

- Methylene (CH2): 40–42 ppm Shifts are solvent-dependent; in D2O, ion pairing with Na<sup>+</sup> deshields the carbonyl carbon by 1–2 ppm .

Data Contradictions and Resolutions

Q. Discrepancies in reported pKa values for malonate derivatives: How to reconcile?

Literature pKa values for dimethyl malonate range from 12.5–13.5 due to differences in measurement techniques (potentiometric vs. spectroscopic). Standardize measurements using <sup>1</sup>H NMR titration in D2O with KCl electrolyte (I = 0.1 M) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.